2'-Methyl-[3,3'-bithiophene]-2-thiol
Description
Structure
3D Structure
Properties
CAS No. |
88673-97-6 |
|---|---|
Molecular Formula |
C9H8S3 |
Molecular Weight |
212.4 g/mol |
IUPAC Name |
3-(2-methylthiophen-3-yl)thiophene-2-thiol |
InChI |
InChI=1S/C9H8S3/c1-6-7(2-4-11-6)8-3-5-12-9(8)10/h2-5,10H,1H3 |
InChI Key |
GQQTYBUGUFRRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=C(SC=C2)S |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3,3 Bithiophene 2 Thiol
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
No specific data available in the scientific literature.
Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for π-Conjugation and Electronic Transitions
No specific data available in the scientific literature.
X-Ray Absorption Spectroscopy for Chemical Bonding Insights, particularly at the Sulfur K-edge
No specific data available in the scientific literature.
Theoretical and Computational Chemistry Studies of 2 Methyl 3,3 Bithiophene 2 Thiol
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. unipd.it By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic properties. wikipedia.org For substituted bithiophenes, these calculations are crucial for predicting reactivity, stability, and optical properties. sid.irmdpi.com
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system based on its electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it ideal for studying the ground state geometries and energetics of medium-sized organic molecules like 2'-Methyl-[3,3'-bithiophene]-2-thiol. whiterose.ac.ukresearchgate.net
Hybrid functionals, such as B3LYP, are commonly employed in conjunction with basis sets like 6-31G* or larger to perform geometry optimizations. acs.orgresearchgate.net These calculations yield key structural parameters, including bond lengths, bond angles, and dihedral angles, that correspond to the molecule's lowest energy conformation. The resulting optimized geometry is confirmed as a true minimum on the potential energy surface by ensuring the absence of imaginary frequencies in a subsequent vibrational frequency calculation. whiterose.ac.uk The total energy obtained from these calculations provides a measure of the molecule's stability. Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are also determined. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com
Table 1: Representative Optimized Geometrical Parameters for a Substituted Bithiophene Calculated via DFT Note: This table presents typical data for a substituted bithiophene system, calculated using DFT methods, to illustrate the outputs of such an analysis.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Lengths | ||
| C-C (inter-ring) | 1.47 Å | |
| C=C (thiophene ring) | 1.38 Å | |
| C-S (thiophene ring) | 1.75 Å | |
| C-S (thiol) | 1.78 Å | |
| S-H (thiol) | 1.35 Å | |
| Bond Angles | ||
| C-C-S (thiophene ring) | 111.5° | |
| C-S-C (thiophene ring) | 92.2° | |
| C-C-S (thiol) | 124.0° | |
| Dihedral Angle | ||
| S-C-C-S (inter-ring) | 145° (anti-gauche) |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants without using empirical parameters. wikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CC2) incorporate electron correlation more explicitly, often leading to higher accuracy for electronic properties. whiterose.ac.ukacs.org
These high-accuracy methods are particularly valuable for refining the energies of different conformers and calculating excited-state properties. whiterose.ac.uk For substituted bithiophenes, including electron correlation is important for accurately describing the torsional potential and conformational energy differences. acs.org Comparing results from ab initio calculations with those from DFT can validate the chosen functional and provide a more complete picture of the molecule's electronic behavior. researchgate.net
Conformational Landscape and Torsional Potential Energy Surfaces of this compound
The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the two thiophene (B33073) rings gives rise to different conformers with varying energies. Mapping this conformational landscape is essential for understanding the molecule's physical and chemical properties.
In unsubstituted 2,2'-bithiophene, the lowest energy conformations are non-planar, typically described as syn-gauche and anti-gauche, with the latter being more stable. acs.org The planar conformations are transition states with higher energy due to steric hindrance. researchgate.netacs.org
For this compound, the methyl and thiol substituents significantly influence this torsional potential. ntu.edu.tw
Steric Hindrance : The bulkiness of the methyl group at the 2'-position increases the energy of planar or near-planar conformations due to steric clashes with the adjacent thiophene ring. acs.orgntu.edu.tw This effect raises the rotational barrier, further destabilizing planar structures.
Non-covalent Interactions : The thiol group at the 2-position can engage in weak non-covalent interactions, such as hydrogen bonding or interactions with the π-system of the adjacent ring. These interactions can stabilize specific twisted conformations and influence the relative energies of the rotational minima. ntu.edu.tw
Theoretical studies on similar dimethyl-bithiophenes have shown that the inclusion of electron correlation (via methods like MP2 or DFT) is crucial to correctly predict the existence of both syn-gauche and anti-gauche minima, in contrast to Hartree-Fock methods which may fail to do so. acs.org The interplay between steric repulsion and stabilizing non-covalent interactions ultimately defines the dihedral angles of the most stable conformers. ntu.edu.tw
Table 2: Illustrative Torsional Potential Energy Data for a Substituted Bithiophene Note: This table provides representative relative energies for different conformations of a substituted bithiophene to illustrate the concepts of conformational analysis.
| Conformation | Dihedral Angle (θ) | Relative Energy (kcal/mol) | Comments |
|---|---|---|---|
| Minima | |||
| anti-gauche | ~150° | 0.00 | Global minimum |
| syn-gauche | ~40° | 0.85 | Local minimum |
| Transition States | |||
| anti-planar (trans) | 180° | 1.50 | Steric hindrance |
| syn-planar (cis) | 0° | 4.50 | High steric hindrance |
The surrounding solvent medium can significantly alter the conformational preferences of a molecule. rsc.orgnih.gov For this compound, solvent effects would primarily arise from interactions with the polar thiol group and the polarizable π-system of the thiophene rings.
Furthermore, the presence of the thiol group introduces the possibility of thiol-thione tautomerism. The equilibrium between these two forms can be highly sensitive to solvent polarity. researchgate.net Computational studies in different solvent environments can predict the relative stability of the thiol and thione tautomers, providing insight into which form is likely to predominate under various conditions.
Prediction and Assignment of Spectroscopic Data (NMR, UV-Vis, IR, Raman) through Computational Modeling
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which aids in the interpretation and assignment of experimental spectra. unipd.itresearchgate.net
NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating nuclear magnetic shielding tensors. scielo.org.zanih.gov These tensors are then converted into chemical shifts (δ) for ¹H and ¹³C nuclei by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). scielo.org.za The calculated chemical shifts for different conformers can be averaged based on their predicted Boltzmann population to provide a final theoretical spectrum that can be directly compared with experimental data. nih.gov
UV-Vis Spectroscopy : Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. uminho.ptekb.eg The calculation provides the wavelength of maximum absorption (λmax), the oscillator strength (f), which is related to the intensity of the absorption, and the nature of the electronic transitions involved (e.g., HOMO→LUMO, π→π*). scielo.org.zamdpi.com These predictions are crucial for understanding the electronic structure and optical properties of the molecule.
IR and Raman Spectroscopy : The vibrational frequencies and intensities for both Infrared (IR) and Raman spectra can be calculated from first principles. nih.gov These calculations are performed on the optimized ground-state geometry. researchgate.net The resulting theoretical vibrational spectrum, often scaled by an empirical factor to better match experimental results, allows for the assignment of specific vibrational modes (e.g., C-H stretch, C=C stretch, C-S stretch) to the peaks observed in experimental IR and Raman spectra. researchgate.net
Table 3: Representative Predicted Spectroscopic Data for a Substituted Bithiophene Note: This table shows examples of computationally predicted spectroscopic data to illustrate the output of such calculations.
| Spectroscopy | Parameter | Predicted Value | Assignment/Transition |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | 7.15 ppm | Thiophene Ring H |
| Chemical Shift (δ) | 3.50 ppm | Thiol S-H | |
| Chemical Shift (δ) | 2.40 ppm | Methyl H | |
| ¹³C NMR | Chemical Shift (δ) | 125-140 ppm | Thiophene Ring C |
| Chemical Shift (δ) | 15.5 ppm | Methyl C | |
| UV-Vis | λmax | 310 nm | HOMO → LUMO (π→π*) |
| Oscillator Strength (f) | 0.45 | - | |
| IR | Wavenumber | ~3100 cm⁻¹ | C-H stretch (aromatic) |
| Wavenumber | ~2550 cm⁻¹ | S-H stretch | |
| Wavenumber | ~1450 cm⁻¹ | C=C stretch (ring) |
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions in Condensed Phases
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, providing insights into their motion, conformational changes, and interactions with surrounding molecules. nih.gov For a molecule like this compound, MD simulations would be crucial for understanding its properties in solid or liquid states, which are relevant for applications in materials science.
Dynamic Behavior: MD simulations on unsubstituted thiophene and bithiophene have revealed key aspects of their dynamic behavior. For instance, studies have shown that ring puckering is a significant factor in the photochemistry of thiophene. rsc.orgresearchgate.net Upon dimerization to bithiophene, an increase in photostability is observed. researchgate.netepfl.ch In the case of this compound, the linkage at the 3,3'-positions introduces a different steric and electronic environment compared to the more commonly studied 2,2'-bithiophenes. The presence of a methyl group on one ring and a thiol group on the other would further influence the torsional dynamics between the two thiophene rings. The methyl group, being bulkier than hydrogen, would likely raise the rotational barrier, affecting the equilibrium between different conformational isomers (e.g., syn and anti).
Intermolecular Interactions: In condensed phases, intermolecular interactions are critical in determining the packing and bulk properties of molecular materials. For thiophene-based systems, these interactions are dominated by van der Waals forces and π-π stacking. mdpi.com The introduction of substituents can significantly modify these interactions. Alkyl groups, for example, have been shown to weaken intermolecular interactions, which can affect crystal packing and solubility. rsc.org The thiol (-SH) group in this compound can introduce hydrogen bonding capabilities, potentially leading to more ordered structures in the solid state. MD simulations can model these interactions and predict how molecules would arrange themselves in a condensed phase.
The following table summarizes the types of interactions that would be significant in MD simulations of this compound and their potential effects, based on studies of related molecules.
| Interaction Type | Involving Groups | Potential Effect on Condensed Phase |
| π-π Stacking | Thiophene Rings | Promotes ordered packing, influences electronic properties. |
| van der Waals | Entire Molecule | Governs overall cohesion and density. |
| Hydrogen Bonding | Thiol (-SH) groups | Can lead to specific directional ordering and network formation. |
| Steric Hindrance | Methyl (-CH3) group | Influences inter-ring torsion and molecular packing. |
These interactions collectively determine the morphology and ultimately the performance of materials derived from this compound.
Computational Investigation of Reactivity Patterns and Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful methods to investigate the electronic structure and reactivity of molecules. For this compound, these studies can predict which parts of the molecule are most likely to engage in chemical reactions and the mechanisms of those reactions.
Reactivity Patterns: The reactivity of thiophene rings is well-characterized and is generally dominated by electrophilic aromatic substitution. nih.gov The position of substitution is highly influenced by the directing effects of existing substituents. In this compound, the methyl group is an activating, ortho-para directing group, while the thiol group is also activating and ortho-para directing. DFT calculations, such as the analysis of Fukui functions, can pinpoint the most nucleophilic and electrophilic sites in the molecule. nih.gov For this specific compound, the electron-donating nature of both the methyl and thiol groups would likely enhance the reactivity of the bithiophene system towards electrophiles compared to unsubstituted bithiophene. The most probable sites for electrophilic attack would be the carbon atoms ortho and para to the substituents.
The thiol group itself has a distinct reactivity, being susceptible to oxidation to form disulfides or higher oxidation states like sulfonic acids. whiterose.ac.uk It can also act as a nucleophile, particularly in its deprotonated thiolate form, and participate in reactions like Michael additions. squarespace.com
Reaction Mechanisms: Computational studies can elucidate the step-by-step pathways of chemical reactions. For electrophilic substitution on the thiophene rings, calculations would typically model the formation of the sigma complex (Wheland intermediate) and determine the activation energies for the attack at different positions. Such studies on thiophene and its derivatives have shown a preference for attack at the α-position (adjacent to the sulfur atom) if available. researchgate.net In a 3,3'-bithiophene (B186561) system, all positions are β-like with respect to the inter-ring bond, and the directing effects of the substituents would be the primary determinant of regioselectivity.
For reactions involving the thiol group, computational models can explore, for example, the mechanism of its oxidation by species like hydroperoxides. whiterose.ac.uk These calculations would determine the transition state structures and energy barriers, providing insights into the reaction kinetics.
The following table presents a hypothetical summary of predicted reactivity parameters for this compound, based on general principles and data from related thiophene derivatives.
| Molecular Site | Type of Reactivity | Predicted Reactivity Level | Influencing Factors |
| Thiophene Ring (C5, C5') | Electrophilic Substitution | High | Activating effect of methyl and thiol groups. |
| Thiol Group (-SH) | Nucleophilic Attack (as thiolate) | Moderate to High | Basicity of the reaction medium. |
| Thiol Group (-SH) | Oxidation | High | Presence of oxidizing agents. |
| Methyl Group (-CH3) | Radical Halogenation | Low | Requires specific radical initiators. |
These computational predictions are invaluable for guiding the synthetic modification of this compound and for understanding its stability and degradation pathways in various chemical environments.
Reactivity and Chemical Transformations of 2 Methyl 3,3 Bithiophene 2 Thiol
Electrophilic Aromatic Substitution Reactions on the Bithiophene Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of electron-rich aromatic systems like thiophene (B33073). numberanalytics.com The bithiophene core of 2'-Methyl-[3,3'-bithiophene]-2-thiol is highly susceptible to EAS, with the regiochemical outcome dictated by the directing effects of the existing substituents—the methyl group and the thiol group.
Thiophene itself is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 (α) position. numberanalytics.compearson.com In this compound, both rings are activated by electron-donating groups.
Ring A (Thiophene-2-thiol moiety) : The thiol (-SH) group is an activating, ortho-, para-director. It enhances the electron density of the ring, particularly at the positions ortho and para to its point of attachment.
Ring B (2'-Methylthiophene moiety) : The methyl (-CH₃) group is also an activating, ortho-, para-director due to hyperconjugation and inductive effects. libretexts.orglibretexts.org
The combined influence of these groups makes the bithiophene core highly nucleophilic. The primary sites for electrophilic attack are the positions activated by both substituents. The most likely positions for substitution are C5 on Ring A and C5' on Ring B, which are ortho to the thiol and methyl groups, respectively, and are generally the most reactive positions on a substituted thiophene ring. researchgate.net
| Reaction | Typical Reagents | Electrophile | Predicted Major Product(s) |
|---|---|---|---|
| Halogenation | Br₂, FeBr₃ or NBS | Br⁺ | Substitution at C5 and/or C5' positions |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at C5 and/or C5' positions |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | CH₃CO⁺ | Substitution at C5 and/or C5' positions |
Nucleophilic Reactions Involving the Thiol Group
The thiol group (-SH) is a versatile functional handle, capable of acting as a potent nucleophile, especially upon deprotonation to the thiolate anion (-S⁻). nih.gov This reactivity enables a range of functionalization strategies.
Thiol-Ene "Click" Chemistry and Its Applications in Functionalization
Thiol-ene "click" chemistry is a highly efficient and robust method for forming carbon-sulfur bonds. wikipedia.org This reaction involves the addition of a thiol across a carbon-carbon double bond (an "ene"). The reaction can proceed via two primary mechanisms: a radical-mediated pathway or a nucleophilic Michael addition. wikipedia.orgtaylorandfrancis.com
Radical Thiol-Ene Addition : Initiated by UV light or a radical initiator, a thiyl radical is generated from the thiol group of the bithiophene. This radical adds to an alkene in an anti-Markovnikov fashion, propagating a radical chain reaction that results in a thioether linkage. wikipedia.orgacsgcipr.org This method is highly efficient and tolerates a wide range of functional groups. nih.gov
Thiol-Michael Addition : In the presence of a base or nucleophilic catalyst, the thiol is deprotonated to the more nucleophilic thiolate anion. This anion then attacks an electron-deficient alkene (e.g., acrylates, maleimides) via a conjugate Michael addition to form the thioether product. taylorandfrancis.comnih.gov
This "click" chemistry approach allows for the straightforward attachment of this compound to various molecular scaffolds, including polymers, surfaces, and biomolecules, enabling the development of advanced functional materials. osti.govnih.gov
| "Ene" Substrate | Reaction Type | Initiator/Catalyst | Resulting Linkage | Application |
|---|---|---|---|---|
| Allyl-terminated polymer | Radical Thiol-Ene | Photoinitiator (e.g., DMPA) + UV light | Bithiophene-S-Propyl-Polymer | Grafting polymers |
| Methyl Acrylate | Thiol-Michael | Base (e.g., Triethylamine) | Bithiophene-S-CH₂CH₂COOCH₃ | Small molecule synthesis |
| N-Ethylmaleimide | Thiol-Michael | Nucleophile (e.g., Phosphine) | Bithiophene-S-Succinimide | Bioconjugation mimic |
Disulfide Formation and Controlled Redox Chemistry of the Thiol Moiety
Thiols can be readily oxidized to form disulfides (S-S bonds). This reaction is a cornerstone of thiol chemistry and is typically reversible, forming a redox-active system. libretexts.orglibretexts.org The thiol group of this compound can be oxidized under mild conditions to yield the corresponding disulfide dimer.
Common oxidizing agents for this transformation include molecular oxygen (air), hydrogen peroxide, iodine, or N-bromosuccinimide (NBS). thieme-connect.deresearchgate.netorganic-chemistry.org The reaction is often facilitated by a base or a catalyst. thieme-connect.de
The resulting disulfide bond can be cleaved back to the thiol form using a variety of reducing agents, such as dithiothreitol (B142953) (DTT) or borohydrides. This reversible oxidation-reduction cycle is fundamental to the function of many biological systems and is exploited in the design of redox-responsive materials and drug delivery systems. libretexts.orgresearchgate.net The controlled redox chemistry of the thiol group allows the bithiophene unit to be reversibly linked or released from other molecules or systems in response to specific redox stimuli.
Transition Metal-Catalyzed Reactions for Further Functionalization
Transition metal catalysis provides powerful tools for forming new bonds and further modifying the structure of this compound. Both the thiol group and the C-H bonds of the thiophene rings can be engaged in these transformations.
Cross-Coupling Strategies with the Thiolate and Aromatic Halide Moieties
Palladium- and copper-catalyzed cross-coupling reactions are highly effective for forming C-S and C-C bonds. nih.govrsc.org The thiol group can be converted to a thiolate, which can then participate as a nucleophilic partner in C-S cross-coupling reactions with aryl halides or pseudohalides. nih.govrsc.org This provides a direct method to synthesize aryl thioethers.
Alternatively, and more commonly for C-C bond formation, the bithiophene core can first be halogenated (e.g., brominated) via electrophilic aromatic substitution. The resulting aryl bromide can then serve as an electrophilic partner in classic cross-coupling reactions like the Suzuki, researchgate.netmdpi.comacs.org Stille, rsc.org or Kumada acs.org reactions. This strategy allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups onto the bithiophene scaffold.
| Reaction Type | Bithiophene Reactant | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|---|
| C-S Coupling | Bithiophene-2-thiolate | Aryl Iodide | Cu(I) or Pd(0) complex | Aryl-S-Bithiophene |
| Suzuki Coupling | 5-Bromo-bithiophene-2-thiol | Arylboronic Acid | Pd(PPh₃)₄ + Base | Aryl-Bithiophene (C-C) |
| Stille Coupling | 5-Bromo-bithiophene-2-thiol | Arylstannane | Pd(PPh₃)₄ | Aryl-Bithiophene (C-C) |
C-H Activation Methodologies on the Thiophene Rings
Direct C-H activation (or functionalization) has emerged as a powerful, atom-economical strategy for modifying aromatic and heteroaromatic compounds. mdpi.com This approach avoids the need for pre-functionalization (e.g., halogenation) by directly converting a C-H bond into a C-C or C-X bond, typically with a palladium, rhodium, or ruthenium catalyst. rsc.org
For thiophene derivatives, C-H activation is highly regioselective, with a strong preference for the C2 and C5 positions. nih.govnih.gov In this compound, the most susceptible C-H bonds for activation would be at the C5 and C5' positions. The reaction often requires a directing group to control regioselectivity, though the inherent reactivity of the thiophene α-positions can sometimes be sufficient. acs.orgresearchgate.netnih.gov C-H activation methodologies can be used to introduce aryl, alkyl, or other functional groups directly onto the bithiophene core, offering a streamlined route to complex, functionalized molecules. nih.govresearchgate.net
Mechanistic Studies of Key Transformations of this compound
The reactivity of this compound is dictated by the interplay of its constituent parts: the nucleophilic thiol group, the electron-rich bithiophene backbone, and the methyl substituent. Mechanistic studies, while not specifically reported for this molecule, can be inferred from research on analogous structures. Key transformations would likely involve the thiol moiety and the aromatic rings.
Oxidative Dimerization:
Thiols are well-known to undergo oxidation to form disulfides. This transformation can proceed through either a one-electron or two-electron pathway, depending on the oxidant. nih.govnih.gov
One-Electron Mechanism: In the presence of a one-electron oxidant or radical initiator, the thiol would likely form a thiyl radical. This highly reactive intermediate could then dimerize to yield the corresponding disulfide. The stability of the thiyl radical would be influenced by the adjacent bithiophene system, which can delocalize the unpaired electron.
Two-Electron Mechanism: With a two-electron oxidant (e.g., hydrogen peroxide), the thiol group could be oxidized to a sulfenic acid (-SOH) intermediate. This species is highly reactive and would rapidly condense with another molecule of the parent thiol to form the disulfide and water. nih.gov
The reaction kinetics would be expected to follow second-order behavior with respect to the thiol concentration in the radical pathway and be dependent on both thiol and oxidant concentration in the two-electron pathway.
Table 1: Hypothetical Kinetic Data for Oxidative Dimerization
| Reaction Pathway | Proposed Oxidant | Rate Law | Hypothetical Rate Constant (k) |
|---|---|---|---|
| Radical Dimerization | AIBN/Heat | Rate = k[Thiol]² | 1.2 x 10⁻³ M⁻¹s⁻¹ |
Electrophilic Aromatic Substitution:
The bithiophene core is susceptible to electrophilic substitution. The presence of the electron-donating thiol (or thiolate) and methyl groups activates the rings, making them more reactive than unsubstituted thiophene. numberanalytics.com The directing effects of these substituents would likely channel incoming electrophiles to specific positions. The sulfur of the thiol is ortho-, para-directing, and the methyl group is also ortho-, para-directing. Therefore, substitution would be predicted to occur at the C4, C5, and C4' positions.
A plausible mechanism for bromination, for instance, would involve the attack of the π-system of one of the thiophene rings on a bromine molecule, forming a stabilized carbocation intermediate (a sigma complex). Subsequent loss of a proton would restore aromaticity and yield the brominated product. The regioselectivity would be a subject of interest for mechanistic studies, potentially being tunable by adjusting reaction conditions.
Metalation and Functionalization:
Thiophenes can be deprotonated at the ring carbons using strong bases like n-butyllithium. numberanalytics.comorgsyn.org For this compound, two primary sites of reaction with a strong base exist: the acidic thiol proton and the aromatic protons. The thiol proton is the most acidic and would be removed first to form a lithium thiolate. Using an excess of the base could lead to deprotonation of the thiophene ring, most likely at the C5 position, which is ortho to the sulfur atom of the first thiophene ring and activated by it. This lithiated intermediate could then be quenched with various electrophiles (e.g., alkyl halides, carbon dioxide, aldehydes) to introduce a wide range of functional groups.
Reactions for the Formation of Complex Macrocycles or Supramolecular Assemblies
The bifunctional nature of this compound, possessing a reactive thiol handle and a rigid, conjugatable bithiophene spacer, makes it an attractive building block for macrocyclic and supramolecular chemistry.
Macrocycle Formation via Thiol-Based Ligations:
The nucleophilic thiol group is an excellent functional group for cyclization reactions. One hypothetical approach could involve a double nucleophilic substitution reaction with a suitable dielectrophile. For example, reacting two equivalents of the lithiated thiolate of this compound with a long-chain dihaloalkane under high-dilution conditions would be expected to yield a macrocycle containing two bithiophene units linked by flexible alkyl chains.
Another strategy could involve a thiol-ene "click" reaction. If the bithiophene unit were further functionalized with a terminal alkene, an intramolecular, light-initiated radical cyclization could form a macrocycle. researchgate.net
Table 2: Hypothetical Yields for Macrocyclization Reactions
| Cyclization Strategy | Dielectrophile/Linker | Ring Size | Hypothetical Yield (%) |
|---|---|---|---|
| S-Alkylation | 1,10-Dibromodecane | 28-membered | 15% |
| S-Alkylation | 1,4-Bis(bromomethyl)benzene | 24-membered | 22% |
Supramolecular Assemblies:
The planar and π-rich surface of the bithiophene unit suggests a propensity for forming ordered supramolecular structures through π-π stacking interactions. The methyl group could influence the packing arrangement by introducing steric constraints. Furthermore, the thiol group offers a site for hydrogen bonding, either as a donor (S-H) or, more commonly, as an acceptor. In the presence of suitable metal ions (e.g., soft metals like Au(I) or Cu(I)), the thiol could act as a ligand, driving the self-assembly of metallo-supramolecular architectures like coordination polymers or discrete cages. The bithiophene backbone would serve as the rigid structural component linking the metal-coordinating thiol groups.
Advanced Materials Science Applications of 2 Methyl 3,3 Bithiophene 2 Thiol and Its Derivatives
Role as a Monomer in Conjugated Polymers for Organic Electronics
Bithiophene derivatives are foundational monomers for creating conjugated polymers used in organic electronics. The presence of the thiol group in molecules like 2'-Methyl-[3,3'-bithiophene]-2-thiol offers a reactive site for polymerization and for anchoring to surfaces, while the bithiophene core provides the essential π-conjugated backbone for charge transport. The strategic placement of substituents, such as the methyl group, allows for fine-tuning of the polymer's solubility, morphology, and electronic energy levels.
The performance of conjugated polymers in electronic devices is highly dependent on their molecular structure. Researchers design and synthesize various bithiophene-based polymer analogues to optimize properties like charge carrier mobility, light absorption, and energy levels (HOMO/LUMO). A key strategy involves copolymerization, where bithiophene units are combined with other aromatic or heteroaromatic monomers.
For instance, a novel two-dimensional conjugated copolymer, PDTBSeVTT-2TF, was designed using a fluorinated bithiophene donor unit. mdpi.comnih.gov The introduction of fluorine atoms into the bithiophene backbone is a common technique to lower the HOMO energy level of the resulting polymer, which can lead to a higher open-circuit voltage (Voc) in solar cells. mdpi.com The synthesis of such polymers often employs metal-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, which allow for the precise construction of the polymer backbone from different monomer units. researchgate.netmdpi.com In the case of PDTBSeVTT-2TF, microwave-assisted Stille cross-coupling polymerization was utilized to achieve a high molecular weight polymer with a narrow optical bandgap of 1.57 eV. mdpi.comnih.gov
Another design approach focuses on creating polymers with high planarity and rigidity to enhance crystallinity and charge transfer. A series of polymers based on 2,2′-bithiophene-3,3′-dicarboximide (BTI) and dithienobenzodithiophene (DTBDT) units were synthesized for this purpose. rsc.org The BTI unit's strong electron-withdrawing nature helps lower the polymer's HOMO level, while its planarity reduces steric hindrance, promoting better molecular packing and improved charge transport. rsc.org
Bithiophene-based polymers are extensively used as the electron donor material in the active layer of bulk-heterojunction (BHJ) organic solar cells (OSCs). The efficiency of these devices depends on the donor polymer's ability to absorb sunlight, generate excitons, and efficiently transfer electrons to an acceptor material, often a fullerene derivative or a non-fullerene small molecule. researchgate.netmdpi.com
The PDTBSeVTT-2TF copolymer, when blended with the acceptor nih.govnih.gov-phenyl-C71-butyric acid methyl ester (PC71BM), demonstrated a power conversion efficiency (PCE) of 5.11%. mdpi.com The device's performance was optimized by controlling the processing temperature of the active layer blend, highlighting the importance of morphology in device fabrication. mdpi.comnih.gov
Polymers incorporating the 2,2′-bithiophene-3,3′-dicarboximide (BTI) unit have also shown significant promise in non-fullerene OSCs. When blended with the small molecule acceptor Y6, the chlorinated polymer analogue, PDTBDT-T-Cl, achieved a remarkable PCE of 15.63%. rsc.org This high performance was attributed to the polymer's optimized energy levels, enhanced crystallinity, and ability to induce a favorable face-on orientation in the active layer, which facilitates efficient charge transport and collection. rsc.org
Below is an interactive data table summarizing the performance of organic solar cells incorporating different bithiophene-based polymers.
| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| PDTBSeVTT-2TF mdpi.com | PC71BM | 0.77 | 10.99 | 60.3 | 5.11 |
| PDTBDT rsc.org | Y6 | 0.88 | 15.15 | 61.7 | 8.22 |
| PDTBDT-T rsc.org | Y6 | 0.86 | 21.05 | 70.2 | 12.71 |
| PDTBDT-T-Cl rsc.org | Y6 | 0.85 | 24.63 | 74.7 | 15.63 |
The charge transport properties of bithiophene-based polymers make them suitable for the semiconductor channel in organic field-effect transistors (OFETs). researchgate.netfrontiersin.org The performance of an OFET is typically characterized by its charge carrier mobility (µ) and the on/off current ratio. Thiophene-based materials generally exhibit p-channel (hole-transporting) behavior. mdpi.com
Small molecule semiconductors based on quinoidal thioalkyl-substituted bithiophenes have been synthesized and applied as n-type active components in OFETs. rsc.org DFT calculations and single-crystal structures confirmed the planarity of the π-conjugated backbone, which is crucial for efficient intermolecular charge hopping. rsc.org In another study, solution-processable benzo[b]thieno[2,3-d]thiophene (BTT) derivatives were used as the semiconductor layer in bottom-gate/top-contact OFETs. These devices displayed p-channel behavior with hole mobilities reaching up to 0.005 cm²/Vs and a current on/off ratio greater than 10⁶. mdpi.com
The performance of these thin-film devices is highly dependent on the deposition method and the resulting morphology of the semiconductor layer. Techniques like solution shearing are employed to create ordered thin films that maximize charge transport. mdpi.com
The following table presents typical performance data for OFETs based on thiophene (B33073) derivatives.
| Semiconductor Material | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Channel Type |
| Benzo[b]thieno[2,3-d]thiophene Derivative (Compound 3) mdpi.com | Solution Shearing | 0.005 | > 10⁶ | p-channel |
| Quinoidal Thioalkyl-Substituted Bithiophene rsc.org | Not Specified | Not Specified | Not Specified | n-type |
Bithiophene derivatives can also be incorporated into the emissive layer of organic light-emitting diodes (OLEDs). Their utility in OLEDs stems from their photoluminescent and electroluminescent properties. By modifying the molecular structure, the emission color and efficiency can be tuned. beilstein-journals.org
Heterojunction OLEDs have been fabricated using biphenyl-capped bithiophene (BP2T) and its cyano-substituted derivative (BP2T-CN). nih.gov The introduction of the strong electron-withdrawing cyano group transformed the p-type BP2T into an n-type material. The bilayer device showed dominant electroluminescence from the BP2T-CN layer. The efficiency of these devices was significantly improved by doping the respective layers with MoO₃ and Cs₂CO₃ to enhance charge injection. nih.gov
In a related example, a donor–π–acceptor (D–π–A) type compound, DMB-TT-TPA, which uses a thieno[3,2-b]thiophene (B52689) π-linker (a fused bithiophene system), was used as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited green emission with a maximum power efficiency of 6.70 lm/W and an external quantum efficiency of 4.61%. beilstein-journals.org
Key performance metrics for an OLED based on a thienothiophene emitter are shown below.
| Emitter Material | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Max. External Quantum Efficiency (%) | Emission Color |
| DMB-TT-TPA beilstein-journals.org | 6.70 | 10.6 | 4.61 | Green |
Formation of Self-Assembled Monolayers (SAMs) on Metal Surfaces for Surface Engineering
The thiol group (-SH) provides a powerful tool for surface engineering, as it forms a strong covalent bond with noble metal surfaces, particularly gold. This leads to the spontaneous formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). northwestern.edusemanticscholar.org Bithiophene-thiols can form SAMs that functionalize metal surfaces with the electronic properties of the conjugated bithiophene unit, enabling the creation of molecular electronic junctions and sensors. nih.gov
The formation of SAMs from thiols on a gold surface is a well-studied process involving the chemisorption of the sulfur atom onto the gold, resulting in a gold-thiolate (Au-S) bond. rsc.orgnih.gov This process is energetically favorable and leads to a densely packed, ordered molecular layer. utexas.edu The adsorption process can be monitored in situ using techniques like the quartz crystal microbalance (QCM) to measure the mass uptake on the surface. nih.gov
Studies on tripod-shaped molecules containing a bithiophene group and three thiol legs have provided insight into the adsorption mechanism on a Au(111) surface. nih.gov Cyclic voltammetry experiments confirmed a three-point adsorption, as the charge associated with the oxidation of the bithiophene moiety was one-third of that required for reductive desorption of the entire molecule. nih.gov The surface coverage was found to be about 50% of the theoretical maximum, suggesting that conformational flexibility (the presence of both syn and anti conformers) of the bithiophene unit creates a less dense packing on the surface. nih.gov This demonstrates that the specific geometry and internal structure of the adsorbing molecule play a critical role in the final structure of the SAM.
Modulation of Surface Properties and Wettability
There is no available data on the use of this compound for the modulation of surface properties or wettability.
In principle, the thiol group (-SH) of this molecule could allow for its assembly on noble metal surfaces, such as gold, silver, and platinum, to form self-assembled monolayers (SAMs). The formation of SAMs is a common strategy to precisely control the physicochemical properties of a surface, including its wettability (hydrophobicity/hydrophilicity). The resulting surface properties would be dictated by the exposed 2'-methyl-[3,3'-bithiophene] moiety. However, without experimental data, the specific contact angles, surface energy, and stability of such a monolayer cannot be determined.
Chemo- and Biosensor Applications (focus on chemical sensing mechanisms)
No specific chemo- or biosensor applications utilizing this compound have been reported.
Thiophene and bithiophene derivatives are widely explored as signaling units in chemosensors due to their favorable electronic and photophysical properties. mdpi.comnih.gov The general mechanism for such sensors often involves the coordination of a target analyte (e.g., metal ions, anions) to a receptor unit, which in turn perturbs the electronic structure of the thiophene-based fluorophore or chromophore, leading to a detectable change in absorbance or fluorescence. nih.gov The thiol group could serve as an anchoring point to a transducer surface or as a binding site for specific analytes like heavy metal ions. acs.orgmdpi.com For instance, a bithiophene-based Schiff base has been utilized as a colorimetric sensor for cyanide ions, where the sensing mechanism involves deprotonation of an N-H proton upon interaction with CN⁻, causing a distinct color change. acs.org However, the specific sensing mechanisms and target analytes for this compound are not documented.
Coordination Chemistry and Metal-Organic Frameworks (MOFs) utilizing Thiol Ligands
There is no published research on the coordination chemistry of this compound or its use as a ligand in the synthesis of Metal-Organic Frameworks (MOFs).
Thiol- and thioether-based ligands are of growing interest in the construction of MOFs. rsc.org The sulfur atom in the thiol group can act as a soft donor, showing a high affinity for soft metal ions according to the Hard and Soft Acids and Bases (HSAB) principle. This interaction can be exploited to build robust framework structures. MOFs have been synthesized using bithiophene-dicarboxylate ligands, demonstrating that the bithiophene unit can be incorporated into stable 3D frameworks. mdpi.com The thiol functionality could be introduced into MOFs either directly through a thiol-containing ligand during synthesis or via post-synthetic modification. rsc.org These sulfur-functionalized MOFs are explored for applications in catalysis, sensing, and adsorption. rsc.org Despite this, the specific coordination behavior of this compound with metal ions and its suitability as a building block for MOFs have not been investigated.
Catalytic Applications as an Organocatalyst or Ligand in Transition Metal Catalysis
The catalytic applications of this compound, either as an organocatalyst or as a ligand in transition metal catalysis, have not been described in the scientific literature.
Thiols can act as cooperative ligands in transition metal catalysis, participating in proton transfer and influencing the selectivity of reactions. nih.gov In the context of organocatalysis, the thiol group can be involved in various transformations. Furthermore, thiophene-containing ligands have been used to create transition metal complexes for cross-coupling reactions. mdpi.com For example, thiophene fragments have been incorporated into N-heterocyclic carbene ligands for ruthenium-catalyzed olefin metathesis. The specific design of the ligand, including the electronic properties of the thiophene rings, can tune the catalyst's activity and selectivity. However, no such catalytic systems based on this compound have been developed or studied.
Synthesis and Exploration of Derivatives and Analogues of 2 Methyl 3,3 Bithiophene 2 Thiol
Systematic Modification of the Methyl Substituent for Tunable Properties
Replacing the methyl group with longer or bulkier alkyl chains can enhance solubility in organic solvents, which is advantageous for solution-based processing of materials. Introducing electron-donating groups (EDGs), such as methoxy (B1213986) or alkylamino groups, can raise the HOMO level, effectively lowering the ionization potential. Conversely, substituting the methyl group with electron-withdrawing groups (EWGs), like a trifluoromethyl (-CF3) or cyano (-CN) group, can lower both the HOMO and LUMO levels, thereby increasing the electron affinity. ajchem-a.com These modifications allow for precise control over the material's charge-carrier injection and transport properties. The steric hindrance introduced by different substituents also affects the dihedral angle between the two thiophene (B33073) rings, influencing the degree of π-conjugation and, consequently, the optical and electronic characteristics of the molecule. acs.org
| Modification of 2'-Substituent | Potential Synthetic Approach | Expected Impact on Properties |
|---|---|---|
| Replacement with longer alkyl chains (e.g., -C6H13) | Grignard reaction on a 2'-formyl precursor followed by reduction. | Increased solubility in organic solvents; minor electronic effect. |
| Introduction of an electron-donating group (e.g., -OCH3) | Demethylation of a precursor followed by Williamson ether synthesis. | Raises HOMO energy level; enhances electron-donating character. |
| Introduction of an electron-withdrawing group (e.g., -CF3) | Trifluoromethylation of a 2'-iodo precursor using a Ruppert-Prakash reagent. | Lowers HOMO/LUMO levels; increases electron affinity and oxidative stability. |
| Functionalization (e.g., -CH2OH) | Oxidation of the methyl group or reduction of a 2'-carboxylic acid derivative. | Provides a site for further chemical modification or hydrogen bonding. |
Exploration of Isomeric and Homologous Thiol-Substituted Bithiophenes
The connectivity of the thiophene rings and the substitution pattern of the functional groups significantly impact the material's properties. The 3,3'-linkage in the parent compound results in a more twisted conformation compared to the more commonly studied 2,2'-bithiophenes, which affects the extent of π-conjugation. acs.orgontosight.ai The synthesis and study of isomers, such as those with a 2,2'- or 2,3'-linkage, provide insight into structure-property relationships. For instance, 2,2'-linked isomers generally exhibit more planar structures, leading to smaller bandgaps and higher charge carrier mobilities. acs.org
Furthermore, varying the positions of the methyl and thiol groups on the 3,3'-bithiophene (B186561) core generates a range of constitutional isomers with distinct electronic and steric profiles. Homologous structures, such as thiol-substituted terthiophenes or quaterthiophenes, extend the conjugation length, which typically results in a red-shift in optical absorption and a decrease in the energy gap, properties that are desirable for applications in organic photovoltaics and photodetectors. rsc.org The synthesis of these analogues often relies on versatile cross-coupling reactions like Suzuki or Stille coupling, which allow for the controlled assembly of different thiophene units. ontosight.ainih.gov
| Isomer / Homologue | Key Structural Difference | Anticipated Change in Properties |
|---|---|---|
| 5-Methyl-[2,2'-bithiophene]-5'-thiol | 2,2'-linkage instead of 3,3'. | Increased planarity, smaller bandgap, potentially higher charge mobility. |
| 4'-Methyl-[3,3'-bithiophene]-2-thiol | Different substitution pattern on the 3,3'-core. | Altered steric and electronic environment, affecting molecular packing. |
| 5''-Methyl-[2,2':5',2''-terthiophene]-5-thiol | Longer conjugated backbone (terthiophene). | Red-shifted absorption spectrum, lower energy gap. |
Introduction of Additional Functional Groups for Enhanced Reactivity or Specific Interactions
To expand the utility of 2'-Methyl-[3,3'-bithiophene]-2-thiol, additional functional groups can be introduced onto the bithiophene backbone. This functionalization can impart enhanced reactivity for polymerization, enable specific non-covalent interactions for self-assembly, or introduce sensing capabilities.
Common strategies include the halogenation (bromination or iodination) of the thiophene rings at available positions (e.g., C5 or C5'). The resulting halo-bithiophenes serve as versatile intermediates for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), allowing the attachment of various aryl, acetylenic, or other conjugated fragments. nih.govresearchgate.net Formylation via the Vilsmeier-Haack reaction introduces aldehyde groups, which are precursors for a wide range of derivatives, including imines, vinylenes, and cyanovinylenes, or can be used in condensation polymerizations. nih.govresearchgate.net The thiol group itself can be protected, for instance as a thionitrile, to prevent unwanted side reactions during synthesis before being deprotected in a final step. rsc.org These modifications can transform the base molecule into a tailored building block for constructing complex, functional materials. nih.govnih.gov
| Functional Group | Method of Introduction | Purpose / Enhanced Property |
|---|---|---|
| Bromo (-Br) | Electrophilic bromination with N-Bromosuccinimide (NBS). | Provides a reactive site for subsequent cross-coupling reactions. |
| Formyl (-CHO) | Vilsmeier-Haack reaction (POCl3, DMF). nih.gov | Enables condensation reactions; precursor for electron-accepting groups. |
| Boronic Ester (-B(OR)2) | Lithiation followed by reaction with a borate (B1201080) ester. | Enables participation in Suzuki cross-coupling reactions. |
| Thionitrile (-SCN) | Nucleophilic substitution on a halo-bithiophene with a thiocyanate (B1210189) salt. rsc.org | Acts as a "protected thiol" for controlled synthesis. |
Synthesis of Block and Graft Copolymers Incorporating this compound Units
Incorporating the this compound unit into polymers is a powerful method to combine its electronic properties with the processability and mechanical characteristics of conventional polymers. This is achieved through the synthesis of block and graft copolymers.
Block Copolymers are typically synthesized by first converting the bithiophene thiol into a macromonomer. For example, the thiol group or another introduced functional group (like a hydroxyl) can be used to attach a polymerizable moiety, such as a methacrylate (B99206) or styrenic group. This macromonomer can then undergo controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) with other monomers (e.g., methyl methacrylate or styrene) to form well-defined block copolymers. tandfonline.comnih.govmdpi.com Alternatively, an end-functionalized polymer can be used as a macroinitiator to polymerize a thiophene-based monomer, creating a "rod-coil" architecture. acs.orgmdpi.com These materials can self-assemble into ordered nanostructures, which is beneficial for applications like organic photovoltaics. acs.org
Graft Copolymers consist of a polymer backbone with pendant side chains. A common approach is the "grafting from" method, where a conventional polymer backbone, such as polystyrene, is first functionalized with bithiophene units. researchgate.netresearchgate.net These attached units can then be used to initiate the oxidative polymerization of other thiophene monomers, growing polythiophene side chains from the main backbone. researchgate.net Another strategy is the "grafting through" method, where a bithiophene-containing macromonomer is copolymerized with another monomer to form a backbone with randomly distributed bithiophene side chains. cmu.edu These graft copolymers can improve the processability and film-forming properties of conductive polythiophenes.
| Copolymer Architecture | General Synthetic Strategy | Key Intermediates / Methods | Resulting Material |
|---|---|---|---|
| Block Copolymer (A-B Diblock) | "Grafting From": Polymerization of a second block from a bithiophene-functionalized macroinitiator. | ATRP, Anionic Polymerization. nih.govacs.org | Combines electronic properties of the bithiophene block with the solubility/mechanical properties of the second block. |
| Graft Copolymer (Backbone with Side Chains) | "Grafting From": Oxidative polymerization of thiophene from bithiophene units attached to a polymer backbone. researchgate.netresearchgate.net | Polystyrene functionalized with thiophene units; FeCl3-mediated oxidative polymerization. | A soluble, processable material with conductive polythiophene grafts. |
| Graft Copolymer (Random Grafts) | "Grafting Through": Copolymerization of a bithiophene-containing macromonomer with a conventional monomer. cmu.edu | Bithiophene-methacrylate macromonomer; Free-radical or controlled polymerization. | A thermoplastic with embedded, electronically active bithiophene units. |
Future Directions and Emerging Research Avenues for 2 Methyl 3,3 Bithiophene 2 Thiol Research
Integration with Supramolecular Chemistry and Molecular Recognition
The field of supramolecular chemistry, which focuses on non-covalent interactions, offers a fertile ground for exploring the properties of 2'-Methyl-[3,3'-bithiophene]-2-thiol. The planar, aromatic nature of the bithiophene backbone is conducive to self-assembly processes driven by weak intermolecular forces. nih.gov
Future investigations could focus on how the interplay of these forces can be harnessed to create highly ordered nanostructures. The thiol group, for instance, can form strong hydrogen bonds or coordinate with metal ions, providing directional control over the assembly process. Researchers could explore the self-organization of this molecule on various substrates, potentially forming nanowires, 2-D crystals, or other complex architectures. uh.edufigshare.com
Furthermore, the specific geometry of the 3,3'-bithiophene (B186561) unit, combined with the functional groups, makes it an intriguing candidate for molecular recognition. Synthetic receptors based on this scaffold could be designed to selectively bind specific guest molecules. By modifying the bithiophene core with additional functional groups complementary to a target analyte, it may be possible to develop ditopic receptors for applications in chemical sensing and separation. psu.edu
| Interaction Type | Potential Role in Assembly | Key Moieties Involved |
| π-π Stacking | Drives the co-facial arrangement of molecules, crucial for charge transport. | [3,3'-bithiophene] core |
| Hydrogen Bonding | Provides directionality and strength to the assembly. | Thiol (-SH) group |
| Sulfur-Sulfur Contacts | Contributes to the stability and electronic coupling in the solid state. | Thiophene (B33073) sulfur atoms, Thiol group |
| Van der Waals Forces | Influences molecular packing and morphology. | Methyl (-CH3) group, Alkyl chains |
Exploration of Nanoscience and Nanomaterial Applications
The integration of this compound with nanomaterials is a promising avenue for creating novel functional hybrids. The thiol group is a particularly effective ligand for anchoring organic molecules to the surface of noble metal nanoparticles, such as gold (Au) and silver (Ag). royalsocietypublishing.org
This capability opens up a range of potential applications:
Sensors: Nanoparticles functionalized with this molecule could be used to create sensitive and selective sensors. The bithiophene unit could act as a signaling component (e.g., via fluorescence or color change) upon binding of an analyte to a recognition site engineered into the molecule.
Catalysis: Thiol-capped nanoparticles are known to have catalytic properties. The bithiophene moiety could be further functionalized to create a specific catalytic environment on the nanoparticle surface, potentially for use in green chemistry applications. nih.gov
Biomedical Applications: Thiophene derivatives have been explored for their anticancer properties. nih.govresearchgate.net When loaded into polymeric or inorganic nanoparticles, their therapeutic efficacy and targeted delivery can be significantly enhanced. The thiol group could facilitate conjugation to targeting ligands or improve the loading into nanocarriers designed to address issues like poor water solubility. acs.org
| Nanomaterial Type | Role of this compound | Potential Application Area |
| Gold Nanoparticles (AuNPs) | Surface functionalization via thiol-gold bond. | Electrocatalysis, Chemical Sensing, Drug Delivery. royalsocietypublishing.org |
| Silica-Coated Iron Oxide NPs | Grafted ligand for surface modification. | Environmental Remediation (e.g., heavy metal removal). nih.gov |
| Polymeric Nanoparticles (e.g., PLGA) | Encapsulated therapeutic agent. | Targeted Cancer Therapy. nih.govacs.org |
| Graphene Sheets | Covalently coupled polymer building block. | Optical-limiting materials for laser safety. nih.gov |
Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To fully exploit the potential of this compound in materials synthesis, a deeper understanding of its reaction kinetics and mechanisms is essential. The development and application of advanced in-situ characterization techniques will be crucial for monitoring transformations involving this molecule in real-time.
For example, techniques such as "in-situ" UV illumination NMR spectroscopy could be adapted to monitor thiol-ene "click" reactions, where the thiol group of the molecule is coupled with an alkene. nih.gov This would provide valuable kinetic data and mechanistic insights. Similarly, monitoring the electropolymerization of the bithiophene core would allow for precise control over the growth and properties of the resulting conductive polymer films. For reactions involving thiols and various oxidants, techniques like 19F NMR with specialized molecular scaffolds can directly observe transient intermediates, such as sulfenic acids (RSOH), providing a detailed picture of the reaction pathway. nih.gov These advanced monitoring methods will be indispensable for optimizing reaction conditions and for the rational design of new synthetic protocols. acs.org
Bio-inspired and Environmentally Benign Chemical Transformations
Modern synthetic chemistry is increasingly focused on developing sustainable processes that minimize environmental impact. Future research on this compound should prioritize the development of bio-inspired and environmentally benign chemical transformations.
This includes exploring greener synthesis routes that avoid the use of hazardous reagents and solvents. Traditional methods for preparing thiophenethiols, for instance, often involve hazardous lithiation processes. royalsocietypublishing.orgorgsyn.org Alternative, bio-based approaches, such as using platform chemicals derived from biomass, could offer a more sustainable pathway to this class of compounds. royalsocietypublishing.org
Furthermore, the structure of this compound, containing sulfur heteroatoms, makes it a candidate for use in bio-inspired catalysis. Enzymes often utilize metal-sulfur clusters in their active sites to perform complex chemical reactions efficiently. ethz.ch By coordinating metal ions to the bithiophene-thiol scaffold, it may be possible to create synthetic catalysts that mimic the function of these enzymes for applications in selective hydrogenation or CO2 reduction. ethz.chacs.org The use of thiophene-functionalized metal-organic frameworks (MOFs) as reusable, green heterogeneous catalysts is another promising direction. researchgate.net
Multidisciplinary Research Collaborations in Advanced Thiophene-Based Materials
Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The complexity of developing advanced materials from novel molecular building blocks necessitates a multidisciplinary approach.
Synthetic chemists will be needed to devise efficient and scalable routes to the molecule and its derivatives. nih.gov Materials scientists and physicists will be essential for characterizing the electronic, optical, and morphological properties of self-assembled structures and polymer films. ontosight.ai Engineers can then integrate these materials into functional devices, such as transistors, sensors, and solar cells. rsc.org Furthermore, collaborations with biologists and pharmacologists will be vital for exploring potential biomedical applications, from anticancer agents to biosensors. eprajournals.com Such collaborative efforts, which bridge the gap between fundamental chemistry and applied materials science, are critical for translating the promise of new thiophene-based molecules into tangible technological advancements. st-andrews.ac.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
